molecular formula C11H10N2O5 B2984547 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one CAS No. 936075-72-8

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one

Cat. No.: B2984547
CAS No.: 936075-72-8
M. Wt: 250.21
InChI Key: GJSNCZAYCGUOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound that features a nitro-substituted benzodioxole ring fused to a pyrrolidinone moiety

Scientific Research Applications

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the nitration of a benzodioxole precursor followed by the formation of the pyrrolidinone ring. The nitration process can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent cyclization to form the pyrrolidinone ring can be carried out using appropriate reagents and catalysts under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one

Comparison: 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one is unique due to its pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-11-2-1-3-12(11)7-4-9-10(18-6-17-9)5-8(7)13(15)16/h4-5H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSNCZAYCGUOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.